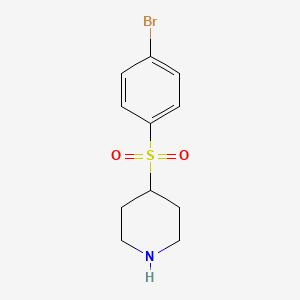
4-(4-Bromophenylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Bromophenylsulfonyl)piperidine” is a compound with the CAS Number: 226400-32-4 . It has a molecular weight of 340.67 .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A practical and facile synthesis of various N-methyl imines, versatile scaffolds, was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst .Molecular Structure Analysis
The molecular formula of “4-(4-Bromophenylsulfonyl)piperidine” is C11H15BrClNO2S . The average mass is 304.203 Da and the monoisotopic mass is 302.992859 Da .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Applications De Recherche Scientifique
Synthesis of Novel Compounds
- Sulfonyl hydrazone scaffold and piperidine rings, including derivatives of 4-(4-Bromophenylsulfonyl)piperidine, play a significant role in medicinal chemistry. They are used in synthesizing novel compounds with potential antioxidant and anticholinesterase activities (Karaman et al., 2016).
Anticholinesterase and Antioxidant Activities
- Compounds derived from 4-(4-Bromophenylsulfonyl)piperidine have been evaluated for their potential in inhibiting lipid peroxidation and scavenging free radicals, indicating their antioxidant capacity. Additionally, they exhibit notable anticholinesterase activity, which is relevant in the context of neurodegenerative diseases (Karaman et al., 2016).
Molecular Docking Studies
- Molecular docking studies of 4-(4-Bromophenylsulfonyl)piperidine derivatives have been conducted to understand their interaction with biological targets. This research contributes to the design of molecules with specific biological activities (Khalid et al., 2016).
Antibacterial Properties
- Derivatives of 4-(4-Bromophenylsulfonyl)piperidine have been synthesized and evaluated for their antibacterial properties. These compounds displayed moderate to significant activity against both Gram-negative and Gram-positive bacteria, indicating their potential as antibacterial agents (Khalid et al., 2016).
Synthesis of Piperidinyl-1,3,4-Oxadiazole Nucleus
- Research has focused on the synthesis of acetamide derivatives bearing the azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds, including those based on 4-(4-Bromophenylsulfonyl)piperidine, have been evaluated for their antibacterial potentials, highlighting the compound's versatility in synthesizing bioactive molecules (Iqbal et al., 2017).
Combinatorial Chemistry Scaffolds
- 4-(4-Bromophenylsulfonyl)piperidine derivatives have been used as scaffolds in combinatorial chemistry, which is essential for the rapid synthesis of diverse chemical libraries for drug discovery (Schramm et al., 2010).
Synthesis of Anticancer Agents
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, derived from 4-(4-Bromophenylsulfonyl)piperidine, have been synthesized and evaluated for their anticancer properties. This research highlights the potential of these compounds in developing new anticancer therapies (Rehman et al., 2018).
Serotonin Receptor Antagonism
- Acyclic sulfones, including 4-(4-Bromophenylsulfonyl)piperidine derivatives, have been identified as high-affinity, selective serotonin receptor antagonists. These compounds are promising for evaluating in animal models for various neurological and psychiatric disorders (Fletcher et al., 2002).
Ionic Liquid Crystals
- Piperidinium cations, including those derived from 4-(4-Bromophenylsulfonyl)piperidine, have been used in designing ionic liquid crystals. These compounds exhibit rich mesomorphic behavior, making them valuable in material science applications (Lava et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
4-(4-bromophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFNPSVUHQMQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenylsulfonyl)piperidine | |
CAS RN |
285995-01-9 |
Source


|
| Record name | 4-(4-bromobenzenesulfonyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

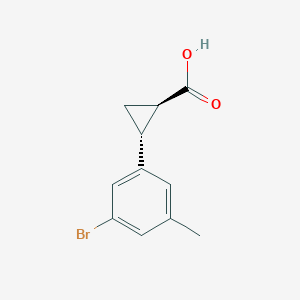
![4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B2783858.png)
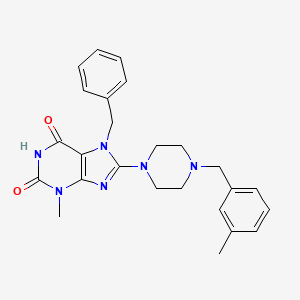
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2783862.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,4-dichlorobenzoate](/img/structure/B2783863.png)
![(E)-4-(Dimethylamino)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2783864.png)
![3-Methyl-7-(naphthalen-1-ylmethylsulfanyl)-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2783866.png)
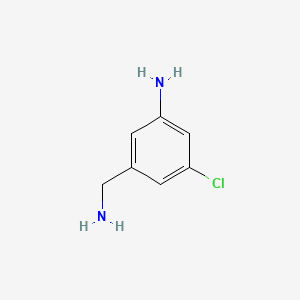
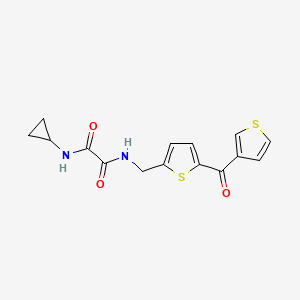
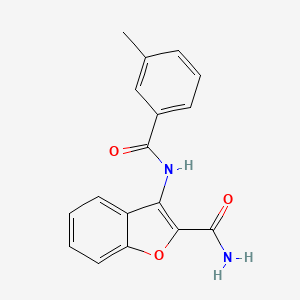

![(5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2783873.png)
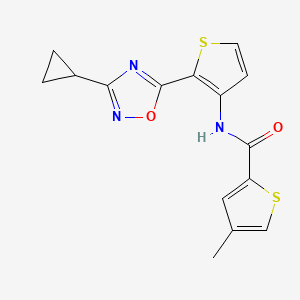
![N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2783877.png)